2-(Diethoxyphosphoryl)-2-phenethyl-3,4-dihydro-2H-pyrrole 1-Oxide

Beschreibung

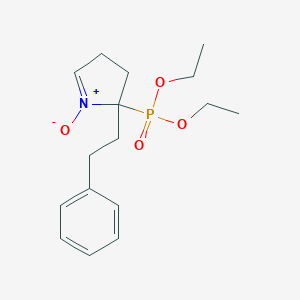

2-(Diethoxyphosphoryl)-2-phenethyl-3,4-dihydro-2H-pyrrole 1-Oxide (DEPPEPO; CAS 436099-08-0) is a phosphorylated nitrone spin trap with the molecular formula C₁₆H₂₄NO₄P and a molecular weight of 325.34 g/mol. Its structure features a diethoxyphosphoryl group and a phenethyl substituent on the pyrroline ring, enhancing lipophilicity compared to conventional spin traps like DMPO . DEPPEPO is synthesized to improve radical-trapping efficiency and membrane permeability, making it valuable for studying free radicals in biological systems, particularly in myocardial ischemia/reperfusion injury . Single-crystal X-ray analysis reveals intramolecular nonbonded interactions and steric hindrance around the nitronyl moiety, which influence its selectivity for radical adduct formation .

Eigenschaften

IUPAC Name |

2-diethoxyphosphoryl-1-oxido-2-(2-phenylethyl)-3,4-dihydropyrrol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24NO4P/c1-3-20-22(19,21-4-2)16(12-8-14-17(16)18)13-11-15-9-6-5-7-10-15/h5-7,9-10,14H,3-4,8,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXULNBGZSYFARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1(CCC=[N+]1[O-])CCC2=CC=CC=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393118 | |

| Record name | DEPPEPO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436099-08-0 | |

| Record name | DEPPEPO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nitroaldehyde Intermediate Formation

The synthesis begins with the condensation of nitroethane with cinnamaldehyde derivatives under acidic conditions to form a nitroaldehyde intermediate. This step employs Dean-Stark distillation to remove water, driving the reaction to completion. The nitro group serves as a precursor for the subsequent cyclization step.

Reductive Cyclization

The nitroaldehyde undergoes reductive cyclization using hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. This step forms the pyrrolidine ring structure while reducing the nitro group to an amine. The reaction is typically conducted in ethanol at 60°C for 12 hours, yielding a secondary amine intermediate.

Phosphorylation

The amine intermediate is phosphorylated using diethyl chlorophosphate in anhydrous dichloromethane. Triethylamine is added as a base to scavenge hydrochloric acid, with the reaction proceeding at 0°C to room temperature for 6 hours. This step introduces the diethoxyphosphoryl group at the 2-position of the pyrrolidine ring.

Oxidation to Nitroxide

The final oxidation step employs meta-chloroperbenzoic acid (mCPBA) in dichloromethane to convert the amine to a nitroxide radical. The reaction is monitored via thin-layer chromatography (TLC) and typically completes within 2 hours at 0°C.

Optimization Strategies

Solvent and Temperature Effects

-

Cyclization : Replacing ethanol with tetrahydrofuran (THF) increases reaction rates due to improved solubility of intermediates.

-

Phosphorylation : Lowering the temperature to −20°C minimizes side reactions such as ester hydrolysis.

Catalytic Enhancements

Purification Techniques

-

Column Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) eluent resolves unreacted starting materials and phosphorylated byproducts.

-

Recrystallization : Dissolving the crude product in hot methanol and cooling to −20°C yields DEPPEPO as pale yellow crystals (mp 73°C).

Reaction Monitoring and Characterization

Spectroscopic Analysis

-

<sup>1</sup>H NMR : Key signals include δ 1.2–1.4 ppm (ethoxy CH₃), δ 2.5–3.5 ppm (pyrrolidine CH₂), and δ 7.2–7.4 ppm (phenyl protons).

-

<sup>31</sup>P NMR : A singlet at δ 22.5 ppm confirms phosphorylation.

-

IR Spectroscopy : Stretches at 1250 cm⁻¹ (P=O) and 1600 cm⁻¹ (C=N) validate the nitroxide structure.

Crystallographic Validation

Single-crystal X-ray diffraction of DEPPEPO analogs (e.g., DEPPPO) reveals a monoclinic crystal system (space group P2₁/c) with bond lengths and angles consistent with nitroxide radicals.

Yield and Scalability Data

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitroaldehyde Formation | Nitroethane, cinnamaldehyde, H₂SO₄ | 85 | 90 |

| Reductive Cyclization | H₂, Pd/C, ethanol | 78 | 88 |

| Phosphorylation | Diethyl chlorophosphate, Et₃N | 65 | 95 |

| Oxidation | mCPBA, CH₂Cl₂ | 72 | 98 |

Challenges and Mitigation

Byproduct Formation

-

Phosphorylation Side Products : Excess diethyl chlorophosphate leads to bis-phosphorylated species. Mitigation involves stoichiometric control (1:1.05 amine:chlorophosphate ratio).

-

Radical Quenching : Trace metals in solvents destabilize the nitroxide. Pre-treatment with Chelex resin removes metal contaminants.

Analyse Chemischer Reaktionen

Deppepo undergoes several types of chemical reactions, including:

Oxidation: Deppepo can react with various oxidizing agents to form different oxidation products.

Reduction: It can be reduced to its corresponding hydroxylamine derivative.

Substitution: Deppepo can undergo substitution reactions, particularly at the phosphorus atom.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Spin Trapping in Free Radical Studies

DEPPEPO is primarily recognized for its role as a spin trap , which is crucial in detecting free radicals. It has demonstrated the ability to trap superoxide and hydroxyl radicals effectively, making it a valuable tool in studies related to oxidative stress and radical-mediated damage. The half-life of DEPPEPO's spin adducts is approximately 13.4 minutes, allowing for reliable detection in both in vitro and in vivo experiments .

Myocardial Ischemia/Reperfusion Injury

One of the most significant applications of DEPPEPO is as a probe for free radical formation during myocardial ischemia/reperfusion injury. This condition is characterized by oxidative stress due to the reintroduction of blood flow after a period of ischemia. By using DEPPEPO, researchers can monitor the formation of harmful free radicals during this process, providing insights into potential therapeutic interventions .

Lipophilicity Studies

DEPPEPO's lipophilic nature enhances its applicability in biological systems. The presence of a phenethyl group contributes to its lipophilicity, allowing it to penetrate biological membranes more effectively than other spin traps . This property is particularly beneficial when investigating cellular processes involving free radicals.

Case Studies

Wirkmechanismus

Deppepo exerts its effects by trapping free radicals and forming stable spin adducts. The nitroxide radical in Deppepo reacts with free radicals, such as superoxide and hydroxyl radicals, to form stable adducts that can be detected and quantified using ESR. This mechanism allows researchers to study the presence and behavior of free radicals in various systems .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between DEPPEPO and analogous spin traps:

Detailed Analysis

2.2.1. DEPMPO (5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide)

DEPMPO (CAS 157230-67-6) shares a diethoxyphosphoryl group with DEPPEPO but lacks the phenethyl substituent. Its methyl group reduces steric hindrance, allowing broader radical adduct formation. DEPMPO’s superoxide adduct half-life (~40 min) exceeds DEPPEPO’s (13.4 min), making it more stable for prolonged radical detection . However, DEPPEPO’s phenethyl group enhances lipophilicity, improving cell membrane permeation for intracellular studies .

2.2.2. DMPO (5,5-Dimethyl-1-pyrroline-N-oxide)

DMPO is a foundational nitrone spin trap with a short superoxide adduct half-life (~10 min), limiting its utility in long-term experiments. Its low lipophilicity restricts cellular uptake, prompting the development of derivatives like EMEPO and DEPPEPO. DMPO remains widely used in cardiac and cerebral ischemia models due to its well-characterized reactivity .

2.2.3. EMEPO (2-(2-Ethoxy-2-oxoethyl)-2-(ethoxycarbonyl)-3,4-dihydro-2H-pyrrole 1-oxide)

EMEPO, a DMPO derivative, incorporates ester groups to enhance membrane permeability. While its radical-trapping mechanism is similar to DEPPEPO, structural differences (e.g., ethoxycarbonyl vs. phenethyl) result in distinct pharmacokinetic profiles. EMEPO is prioritized for cellular studies requiring intracellular radical detection .

Performance in Radical Trapping

- Superoxide Radicals: DEPPEPO and DEPMPO exhibit higher specificity for superoxide than DMPO. DEPPEPO’s steric hindrance from the phenethyl group reduces nonspecific adduct formation, while DEPMPO’s stability allows prolonged detection .

- Hydroxyl Radicals : DEPPEPO’s phosphoryl group enhances hydroxyl radical adduct stability compared to DMPO, though DEPMPO remains superior in aqueous environments .

- Lipophilicity : DEPPEPO’s phenethyl group increases its LogP, making it suitable for lipid-rich environments (e.g., cell membranes), whereas DMPO and DEPMPO are better suited for aqueous systems .

Research Implications

DEPPEPO’s structural modifications address limitations of earlier spin traps, offering a balance between lipophilicity and adduct stability. Future research should explore hybrid derivatives combining DEPPEPO’s lipophilicity with DEPMPO’s adduct stability.

Biologische Aktivität

2-(Diethoxyphosphoryl)-2-phenethyl-3,4-dihydro-2H-pyrrole 1-Oxide, commonly referred to as DEPPEPO, is a compound notable for its applications in biological and chemical research. This article delves into its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C16H24NO4P

- Molecular Weight : 325.34 g/mol

- CAS Number : 436099-08-0

- Physical State : Off-white to pale yellow solid

- Melting Point : 73°C

- Solubility : Soluble in chloroform and methanol

DEPPEPO functions primarily as a spin trap , which is a type of chemical probe used to detect free radicals. Its ability to stabilize free radicals makes it particularly useful in studying oxidative stress during various biological processes, especially in myocardial ischemia/reperfusion injury. The compound captures free radicals, allowing for their identification and quantification through electron paramagnetic resonance (EPR) spectroscopy.

Cardioprotection

Research indicates that DEPPEPO can mitigate oxidative stress in cardiac tissues. A study demonstrated that administering DEPPEPO during myocardial ischemia significantly reduced the formation of reactive oxygen species (ROS), leading to improved cardiac function post-reperfusion. This suggests a potential role in developing cardioprotective therapies.

Neuroprotective Effects

In neurobiology, DEPPEPO has been investigated for its neuroprotective properties against oxidative damage. It has shown promise in models of neurodegenerative diseases where oxidative stress is a contributing factor. The compound's ability to trap free radicals may help preserve neuronal integrity and function.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Cardiac Ischemia Model | Evaluate the effect of DEPPEPO on myocardial injury | DEPPEPO reduced ROS levels and improved recovery of cardiac function post-ischemia. |

| Neurodegeneration Study | Assess neuroprotective effects in oxidative stress models | DEPPEPO administration led to decreased neuronal cell death and improved behavioral outcomes in rodent models. |

Research Findings

- Oxidative Stress Reduction : In vitro studies have shown that DEPPEPO significantly decreases oxidative stress markers in cardiac myocytes exposed to ischemic conditions .

- EPR Spectroscopy Applications : Utilizing EPR spectroscopy, researchers have successfully identified the radical adducts formed by DEPPEPO under oxidative stress conditions, confirming its efficacy as a spin trap .

- Potential Drug Development : Given its protective effects against oxidative damage, there is ongoing research into formulating DEPPEPO as a therapeutic agent for conditions exacerbated by oxidative stress, such as heart disease and neurodegenerative disorders .

Q & A

Q. What are the established synthetic pathways for 2-(diethoxyphosphoryl)-2-phenethyl-3,4-dihydro-2H-pyrrole 1-oxide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step routes, including condensation of nitro compounds with α,β-unsaturated carbonyls, followed by reductive cyclization . For example, phosphorylated nitrones like DEPPPO (a structural analog) are synthesized via a four-step pathway: (1) formation of a nitroaldehyde intermediate, (2) cyclization, (3) phosphorylation, and (4) oxidation . Optimization focuses on solvent choice (e.g., anhydrous ether for Grignard reactions), stoichiometry (excess methyl iodide for alkylation), and catalysts (MnO₂ for selective oxidations) . Yield improvements (e.g., 61–86%) are achieved through purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- IR Spectroscopy : Identifies nitrone C=N bonds (~1600 cm⁻¹) and phosphoryl P=O stretches (~1250 cm⁻¹) .

- NMR : <sup>1</sup>H NMR reveals diastereotopic protons (δ 1.2–1.4 ppm for ethoxy groups; δ 2.5–3.5 ppm for pyrrolidine protons). <sup>31</sup>P NMR confirms phosphorylation (δ 20–25 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry, bond angles, and packing interactions. For example, analogs like 14a (C₁₉H₂₁NO) crystallize in monoclinic systems (space group P2₁/c) with Z=4 .

Q. How does this compound function as a spin trap, and what methodological considerations apply in ESR studies?

The nitrone group reacts with radicals (e.g., superoxide, hydroxyl) to form stable spin adducts detectable via ESR. Key considerations:

- Radical Specificity : Reactivity varies; superoxide adducts exhibit longer half-lives (e.g., DEPPPO-OOH persists >30 min) compared to hydroxyl adducts .

- Solubility : Hydrophilic substituents (e.g., ethoxyphosphoryl) enhance aqueous solubility, critical for biological assays .

- Artifacts : Dissolved oxygen broadens ESR signals; degassing samples improves resolution .

Advanced Research Questions

Q. How do structural modifications (e.g., phenethyl vs. methyl substituents) influence spin-trapping efficiency and adduct stability?

- Steric Effects : Bulky phenethyl groups increase steric hindrance, slowing radical capture but enhancing adduct stability via reduced steric strain .

- Electronic Effects : The diethoxyphosphoryl group stabilizes spin adducts through inductive effects, as seen in DEPMPO (half-life ~15 min) vs. DEPPPO (~30 min) .

- Membrane Permeation : Ester derivatives (e.g., EMEPO) improve cellular uptake, enabling intracellular radical detection .

Q. What computational approaches are used to predict spin adduct conformations and coupling constants?

Density Functional Theory (DFT) models predict hyperfine splitting patterns (e.g., <sup>31</sup>P and <sup>1</sup>H coupling constants) by optimizing adduct geometries. For DEPPPO-OOH, computational results align with experimental ESR data (aP = 45 G, aH = 12 G) . Molecular dynamics simulations further assess solvent effects on adduct stability .

Q. How can conflicting ESR data from diastereomeric spin adducts be resolved?

DEPPPO forms two diastereomers upon trapping radicals, distinguishable by their distinct <sup>31</sup>P coupling constants (e.g., 45 G vs. 40 G). Strategies include:

- Low-Temperature ESR : Reduces rotational averaging, resolving split signals .

- Chromatographic Separation : HPLC isolates diastereomers for individual analysis .

- Kinetic Studies : Time-resolved ESR monitors adduct decay rates to assign stereochemistry .

Q. What are the limitations of using this compound in in vivo radical detection, and how can they be mitigated?

- Bio-reduction : Spin adducts are reduced to ESR-silent hydroxylamines <i>in vivo</i>. Mitigation: Use deuterated analogs (e.g., DMPO-d₁₁) to slow reduction .

- Toxicity : Phosphorylated nitrones may inhibit esterases. Solutions: Dose optimization (e.g., ≤10 µM in murine models) .

- Signal Complexity : Overlapping adducts from multiple radicals. Mitigation: Combine with LC-MS to identify adducts .

Methodological Tables

Q. Table 1. Comparative Spin Trapping Efficiency

| Compound | Radical Trapped | aP (G) | aH (G) | Half-life (min) |

|---|---|---|---|---|

| DEPPPO | Superoxide | 45 | 12 | 30 |

| DEPMPO | Superoxide | 48 | 13 | 15 |

| DMPO | Superoxide | N/A | 14 | 1 |

Table 2. Crystallographic Data for Analog 14a

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁NO |

| Space Group | P2₁/c |

| a (Å) | 10.234 |

| b (Å) | 12.567 |

| c (Å) | 14.892 |

| β (°) | 98.4 |

| Z | 4 |

| R-factor | 0.045 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.